molecular formula C23H28N4O2 B2607500 N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 941995-52-4

N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2607500
CAS No.: 941995-52-4
M. Wt: 392.503
InChI Key: YIWIZSFQSPUNOM-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that features a combination of allyl, dimethylamino, phenyl, indolinyl, and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with the preparation of the indolin-1-yl ethylamine derivative. This can be achieved through the reaction of indoline with an appropriate alkylating agent.

    Formation of the Dimethylaminophenyl Intermediate: The next step involves the introduction of the 4-(dimethylamino)phenyl group. This can be done via a nucleophilic substitution reaction where the dimethylaminophenyl halide reacts with the indolin-1-yl ethylamine.

    Oxalamide Formation: The final step is the formation of the oxalamide linkage. This is typically achieved by reacting the intermediate with oxalyl chloride in the presence of a base such as triethylamine, followed by the addition of allylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxalamide group, potentially converting it to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation Products: Epoxides, hydroxylated derivatives.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide can be used as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology

The compound’s potential biological activity, particularly due to the presence of the dimethylamino and indolinyl groups, makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with various biological targets, making it a candidate for the development of new drugs for conditions such as cancer, neurological disorders, or infectious diseases.

Industry

In the materials science field, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The exact mechanism of action of N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group could facilitate binding to negatively charged sites, while the indolinyl and phenyl groups might enhance hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N1-allyl-N2-(2-(4-methoxyphenyl)-2-(indolin-1-yl)ethyl)oxalamide: Similar structure but with a methoxy group instead of a dimethylamino group.

    N1-allyl-N2-(2-(4-chlorophenyl)-2-(indolin-1-yl)ethyl)oxalamide: Contains a chlorophenyl group, which may alter its reactivity and biological activity.

Uniqueness

N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is unique due to the presence of the dimethylamino group, which can significantly influence its electronic properties and interactions with biological targets. This makes it potentially more versatile and effective in various applications compared to its analogs.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-4-14-24-22(28)23(29)25-16-21(18-9-11-19(12-10-18)26(2)3)27-15-13-17-7-5-6-8-20(17)27/h4-12,21H,1,13-16H2,2-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWIZSFQSPUNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC=C)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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